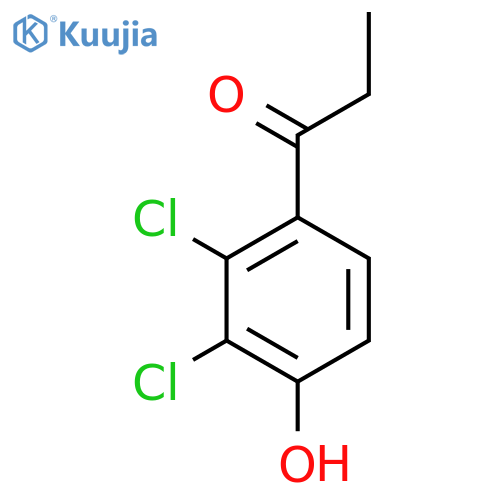Cas no 1447024-75-0 (1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one)
1-(2,3-ジクロロ-4-ヒドロキシフェニル)プロパン-1-オンは、有機合成中間体として重要な化合物です。2,3-ジクロロ置換基と4位のヒドロキシル基を有する芳香族ケトンであり、医薬品や農薬の合成において有用な骨格を提供します。高い反応性を示すケトン基と芳香環上の電子求引性置換基の組み合わせにより、選択的な反応が可能です。特に、ハロゲン化アリール構造を活かしたクロスカップリング反応や求核置換反応への適用が期待されます。また、結晶性が良好なため精製が容易で、高い純度が得られる点が特徴です。

1447024-75-0 structure
商品名:1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one
- AKOS019823157
- SCHEMBL10846560
- 1447024-75-0
- EN300-1276558
- 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one
-
- インチ: 1S/C9H8Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,13H,2H2,1H3
- InChIKey: RMXOJYNNVIQETD-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C(CC)=O)O)Cl
計算された属性
- せいみつぶんしりょう: 217.9901349g/mol
- どういたいしつりょう: 217.9901349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3Ų
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276558-2500mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 2500mg |
$810.0 | 2023-10-01 | ||
| Enamine | EN300-1276558-1000mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1276558-10000mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 10000mg |
$1778.0 | 2023-10-01 | ||
| Enamine | EN300-1276558-1.0g |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1276558-50mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1276558-250mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 250mg |
$381.0 | 2023-10-01 | ||
| Enamine | EN300-1276558-500mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1276558-100mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 100mg |
$364.0 | 2023-10-01 | ||
| Enamine | EN300-1276558-5000mg |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
1447024-75-0 | 5000mg |
$1199.0 | 2023-10-01 |
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
1447024-75-0 (1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one) 関連製品
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 68551-17-7(Isoalkanes, C10-13)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
